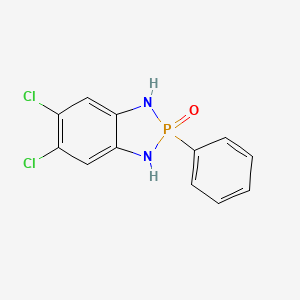
Thiocyanic acid, 2-bromoallyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, 2-bromoallyl ester is an organic compound with the molecular formula C4H4BrNS It is an ester derived from thiocyanic acid and 2-bromoallyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thiocyanic acid, 2-bromoallyl ester typically involves the reaction of thiocyanic acid with 2-bromoallyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. One common method involves the use of a base such as sodium hydroxide to deprotonate the thiocyanic acid, followed by the addition of 2-bromoallyl alcohol. The reaction mixture is then heated to promote esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: Thiocyanic acid, 2-bromoallyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoallyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester can yield alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of new esters or amides.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Applications De Recherche Scientifique
Thiocyanic acid, 2-bromoallyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Material Science: Utilized in the development of new materials with specific chemical properties.
Industrial Chemistry: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of thiocyanic acid, 2-bromoallyl ester involves its reactivity with nucleophiles and electrophiles. The bromine atom in the 2-bromoallyl group is a key site for nucleophilic attack, leading to substitution reactions. The thiocyanate group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
Comparaison Avec Des Composés Similaires
Thiocyanic Acid, 2-Propenyl Ester: Similar in structure but with a propenyl group instead of a bromoallyl group.
Thiocyanic Acid, Allyl Ester: Contains an allyl group, differing in the position of the double bond.
Isothiocyanic Acid Derivatives: Compounds with the isothiocyanate group (N=C=S) instead of the thiocyanate group (S=C=N).
Uniqueness: Thiocyanic acid, 2-bromoallyl ester is unique due to the presence of the bromoallyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications where the bromoallyl functionality is required.
Propriétés
Numéro CAS |
102367-26-0 |
|---|---|
Formule moléculaire |
C4H4BrNS |
Poids moléculaire |
178.05 g/mol |
Nom IUPAC |
2-bromoprop-2-enyl thiocyanate |
InChI |
InChI=1S/C4H4BrNS/c1-4(5)2-7-3-6/h1-2H2 |
Clé InChI |
OJJNOLPRJFBIHN-UHFFFAOYSA-N |
SMILES canonique |
C=C(CSC#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-O-[3-[(1S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 8-O-[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;dihydrochloride](/img/structure/B12813547.png)
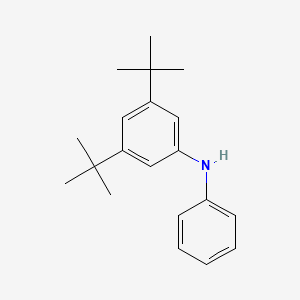



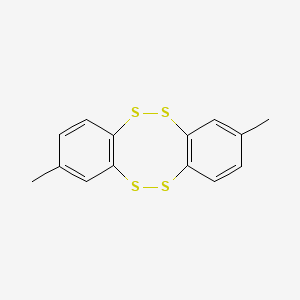

![17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12813577.png)
![1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813588.png)
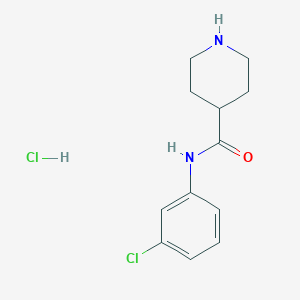
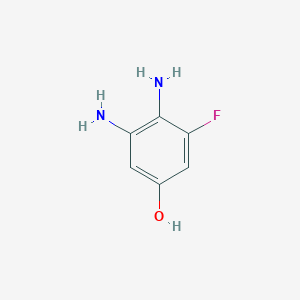
![1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one](/img/structure/B12813605.png)
